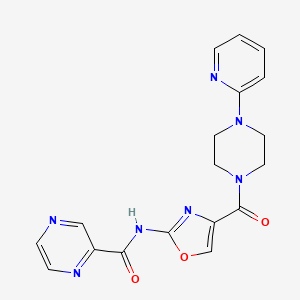

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Description

This compound features a pyrazine-2-carboxamide core linked to an oxazole ring via a piperazine-carbonyl bridge, which is further substituted with a pyridin-2-yl group. Such hybrid structures are commonly explored in medicinal chemistry for their diverse bioactivities, including antimicrobial and anticancer effects .

Properties

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c26-16(13-11-19-5-6-20-13)23-18-22-14(12-28-18)17(27)25-9-7-24(8-10-25)15-3-1-2-4-21-15/h1-6,11-12H,7-10H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVOSSQSIATHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the piperazine derivative: This step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazine intermediate.

Formation of the oxazole ring: The oxazole ring is synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative.

Coupling with pyrazine-2-carboxamide: The final step involves coupling the oxazole-piperazine-pyridine intermediate with pyrazine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazine-2-carboxamide Derivatives

- N-(4-Acetylphenyl)pyrazine-2-carboxamide (2a,b) : These derivatives lack the oxazole-piperazine-pyridine unit but retain the pyrazine carboxamide core. Bromination of 2a introduces a bromoacetyl group (compound 4), demonstrating reactivity at the acetyl position. This contrasts with the target compound, where the oxazole ring stabilizes the structure against similar electrophilic substitutions .

- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5b) : Substitution at the phenyl ring (72% yield, white solid) highlights the influence of halogenation on solubility and crystallinity. The target compound’s pyridine substituent may similarly modulate lipophilicity .

Piperazine-Linked Heterocycles

- N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3): Features a quinazolinone core instead of oxazole-pyrazine. The 4-fluorophenyl group enhances yield (57.3%) and melting point (196.5–197.8°C) compared to unsubstituted analogs, suggesting electron-withdrawing groups improve stability .

- N-(4-(4-Methylpiperazine-1-carbonyl)oxazol-2-yl)nicotinamide (5g): Replaces pyrazine with nicotinamide (pyridine-3-carboxamide).

Molecular and Spectroscopic Comparisons

- ¹H NMR Signatures: Target Compound: Expected NH signals near δ 12.6–12.3 (amide protons), similar to compound 5g . Quinazolinone Derivatives (A3): Distinct aromatic protons at δ 7.5–8.3, absent in the target compound due to lack of fused rings .

- Mass Spectrometry : HRMS data for compound 28 (m/z 410.18226) provides a benchmark for verifying the target compound’s molecular ion .

Biological Activity

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several heterocyclic components, including pyridine, piperazine, oxazole, and pyrazine. Its molecular formula is , with a molecular weight of 367.4 g/mol. The intricate structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

This compound primarily exerts its biological effects through:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can lead to significant downstream effects on cell proliferation and survival.

- Targeting Pathological Conditions : Its structural motifs suggest potential applications in treating conditions like cancer and inflammatory diseases by modulating the activity of enzymes that are often dysregulated in these diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anticancer Properties : A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines by interfering with kinase signaling pathways. This suggests a promising avenue for developing anticancer therapies.

- Antimicrobial Activity : Research indicated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for selected compounds . This positions it as a candidate for further development as an anti-tubercular agent.

- Inflammatory Modulation : The compound's interaction with inflammatory mediators has been documented, indicating its potential utility in managing chronic inflammatory conditions.

Future Directions

The versatility of this compound suggests several avenues for future research:

- Structure-Activity Relationship (SAR) studies to optimize its efficacy and selectivity against specific biological targets.

- In Vivo Studies to evaluate the therapeutic potential and safety profile in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide, and what critical reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the piperazine core using nucleophilic substitution or coupling reactions (e.g., pyridin-2-ylpiperazine synthesis via Buchwald-Hartwig amination) .

- Step 2 : Introduction of the oxazole-2-yl group through carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated pyrazine-2-carboxylic acid and the oxazole intermediate .

- Step 3 : Carbonyl linkage between the oxazole and piperazine moieties using phosgene derivatives or carbonyldiimidazole (CDI) .

- Critical Conditions : Temperature (0–5°C for coupling steps), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., Pd catalysts for piperazine functionalization) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon frameworks (e.g., pyrazine carboxamide protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-oxazole linkage (e.g., dihedral angles < 10° for planar stability) .

- Infrared (IR) Spectroscopy : Validates carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer :

- Receptor Binding : The pyridine-piperazine moiety suggests affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) via hydrogen bonding and π-π stacking .

- Enzyme Inhibition : Pyrazine carboxamide may inhibit kinases or proteases by mimicking ATP-binding motifs (e.g., competitive assays using ADP-Glo™) .

- Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., IC50 determination via MTT assays) or antimicrobial screening (MIC values in bacterial models) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

- Methodological Answer :

- Process Intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce byproducts .

- Purification : Gradient HPLC with C18 columns (e.g., 5–95% acetonitrile/water) isolates the compound from regioisomers .

- Catalyst Screening : High-throughput experimentation (HTE) identifies optimal Pd catalysts (e.g., XPhos Pd G3) for piperazine functionalization .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be analyzed and resolved?

- Methodological Answer :

- Source Investigation : Compare assay conditions (e.g., ATP concentration in kinase assays or serum content in cell viability tests) .

- Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products .

- Computational Validation : Molecular dynamics simulations assess binding mode consistency across receptor conformations (e.g., using AutoDock Vina) .

Q. What computational strategies are effective in predicting receptor-ligand interactions for this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or GROMACS to model interactions with GPCRs (e.g., serotonin 5-HT2A receptor) .

- QSAR Modeling : Train models on pyrazine-carboxamide derivatives to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon modifying the oxazole ring’s electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.